BLT1 vs. BLT2 Receptor Binding Affinity: 17.5-Fold Selectivity of 14,15-Dehydro LTB4
14,15-Dehydro LTB4 binds to the human BLT1 receptor with a Ki of 27 nM, demonstrating a 17.5-fold higher affinity compared to its binding to the human BLT2 receptor (Ki = 473 nM) . This contrasts with the natural agonist LTB4, which also has a higher affinity for BLT1 but exhibits a different functional outcome (agonist vs. antagonist) [1]. Furthermore, this selectivity profile differs from other antagonists like U-75302, which is highly BLT1-specific with negligible BLT2 binding , and from the dual antagonist profile of compounds like ZK 158252 [2].
| Evidence Dimension | Binding Affinity (Ki) at Human LTB4 Receptors |
|---|---|
| Target Compound Data | BLT1 Ki = 27 nM; BLT2 Ki = 473 nM |
| Comparator Or Baseline | LTB4 (agonist): BLT1 Ki = 0.23 nM; BLT2 Kd = 23 nM [1]. U-75302 (antagonist): BLT1 Ki = 159 nM (guinea pig lung); BLT2: no antagonism . LTB4-3-aminopropylamide (antagonist analog): BLT1 Ki = 5.1 nM; BLT2 Ki = 1,227 nM . |
| Quantified Difference | 14,15-dehydro LTB4 has a ~17.5-fold selectivity for BLT1 over BLT2. Its BLT1 affinity is 5.9-fold weaker than that of U-75302 but ~5.3-fold stronger than LTB4-3-aminopropylamide's BLT2 affinity. |
| Conditions | Radioligand competition binding assays using membranes from cells expressing recombinant human BLT1 and BLT2 receptors . |
Why This Matters
This quantifiable selectivity profile defines the specific pharmacological window for using 14,15-dehydro LTB4 to investigate BLT1-mediated signaling with partial BLT2 engagement, enabling nuanced pathway analysis not possible with highly selective (e.g., U-75302) or non-selective tool compounds.
- [1] Yokomizo, T., et al. (2001). Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2. J Biol Chem, 276(15), 12454-9. View Source
- [2] Yokomizo, T., et al. (2001). Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2. J Biol Chem, 276(15), 12454-9. View Source
